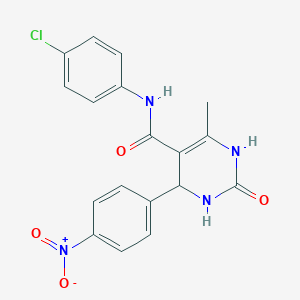![molecular formula C15H10BrClF3NO2 B4932913 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes and has been shown to have significant effects on various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair, and its inhibition by this compound has been shown to have significant effects on cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific processes being studied. In cancer research, this compound has been shown to have significant effects on cancer cells, including inducing cell death and inhibiting tumor growth. In neuroscience, this compound has been shown to have effects on synaptic plasticity and memory formation. In immunology, this compound has been shown to have effects on the immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide is its potency as an enzyme inhibitor. This makes it a valuable tool for researchers studying the specific processes that this compound affects. However, one of the limitations of this compound is that its effects can be complex and dependent on the specific context in which it is used. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide. One area of research that holds promise is the use of this compound in combination with other drugs or therapies to enhance its effects on cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify other enzymes that it may inhibit. Finally, the synthesis of this compound could be optimized to make it more readily available for researchers.
Métodos De Síntesis
The synthesis of 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide involves several steps. The first step is the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate this compound. The intermediate is then purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide has been widely used in scientific research as a potent inhibitor of certain enzymes. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a valuable tool for researchers studying these processes. Some of the areas of research where this compound has been used include cancer research, neuroscience, and immunology.
Propiedades
IUPAC Name |
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF3NO2/c1-23-13-5-2-8(6-10(13)16)14(22)21-12-4-3-9(7-11(12)17)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDGLJLDBLTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
